![molecular formula C10H12FNO3 B13422126 1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) is a complex organic compound with the molecular formula C10H13NO3 It is characterized by a fused ring structure that includes both furan and pyridine rings, with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) typically involves the reaction of ethanol and pyridoxal. The process includes several steps, such as the formation of intermediate compounds and subsequent reactions to introduce the ethoxy and fluoro groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as halogens or alkyl chains .
Applications De Recherche Scientifique
Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Mécanisme D'action
The mechanism of action of Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) include other fused ring structures with functional groups such as:
- Furo[3,4-c]pyridin-7-ol,1-ethoxy-1,3-dihydro-6-methyl
- Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl
Uniqueness
The uniqueness of Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) lies in its specific combination of functional groups and the resulting chemical properties. This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not .
Propriétés
Formule moléculaire |
C10H12FNO3 |
|---|---|
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
1-ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C10H12FNO3/c1-3-14-10-7-6(4-15-10)9(11)12-5(2)8(7)13/h10,13H,3-4H2,1-2H3 |
Clé InChI |
KYUZLCMOIIWOJF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C2=C(CO1)C(=NC(=C2O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


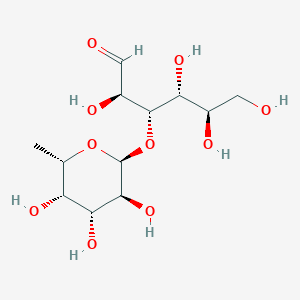
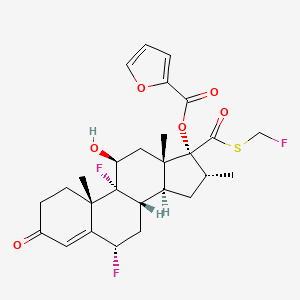
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)

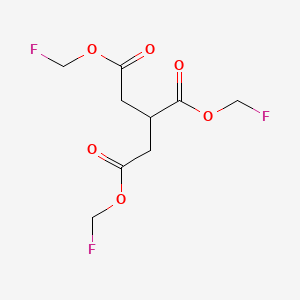
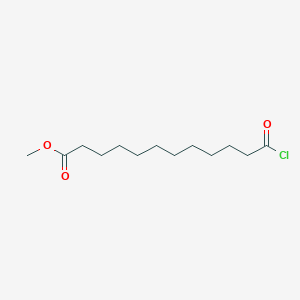
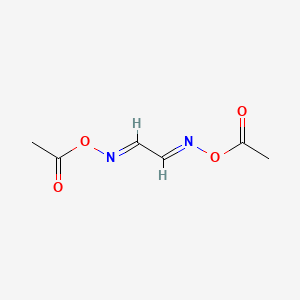
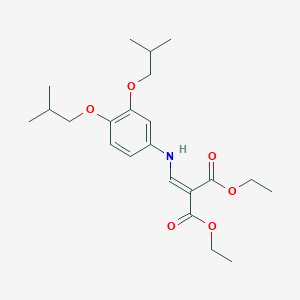

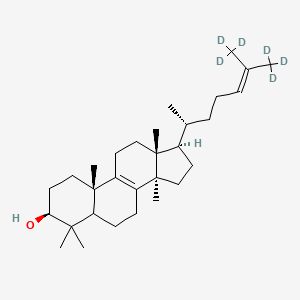


![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)
